An In-Depth Technical Guide to 4-(4-n-Pentylphenyl)phenol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(4-n-Pentylphenyl)phenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-n-pentylphenyl)phenol, a biphenyl derivative with significant potential in materials science and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical synthesis, potential applications, and safety considerations relevant to research and development professionals.
Core Chemical Identity and Physicochemical Properties
4-(4-n-Pentylphenyl)phenol, also known as 4'-pentyl-[1,1'-biphenyl]-4-ol, is an aromatic organic compound characterized by a biphenyl scaffold with a hydroxyl group on one phenyl ring and a pentyl group on the other. This structure imparts a unique combination of properties that make it a valuable building block in various applications.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(4-pentylphenyl)phenol |
| CAS Number | 61760-85-8 |
| Molecular Formula | C₁₇H₂₀O |
| Molecular Weight | 240.34 g/mol [1] |
| InChI Key | HTSCPVPNXMPNQZ-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 372.6 °C at 760 mmHg | Predicted |
| Density | 1.02 g/cm³ | Predicted |
| Solubility | Due to its biphenyl structure and the presence of a hydroxyl group, it is expected to be soluble in organic solvents like methanol, ethanol, and ether, with limited solubility in water.[2][3] | Inferred |
Synthesis and Mechanistic Considerations
The synthesis of 4-(4-n-pentylphenyl)phenol can be approached through several modern organic chemistry techniques. The most prominent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction.
Recommended Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][5] For the synthesis of 4-(4-n-pentylphenyl)phenol, this would involve the reaction of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.
Conceptual Workflow for Suzuki-Miyaura Synthesis:
Caption: Suzuki-Miyaura synthesis of 4-(4-n-pentylphenyl)phenol.
Causality Behind Experimental Choices:
-
Choice of Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4]
-
Role of the Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4] The choice of base can influence reaction rates and yields.
-
Solvent System: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic reactants and the inorganic base.
Detailed Experimental Protocol (Illustrative)
The following is a representative, self-validating protocol for the synthesis of 4-(4-n-pentylphenyl)phenol via Suzuki-Miyaura coupling. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Pentylphenylboronic acid
-
4-Bromophenol
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Toluene
-
Deionized water
-
2M Hydrochloric acid
-
Methanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentylphenylboronic acid (1.0 eq), 4-bromophenol (1.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 2:1 mixture of toluene and deionized water to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Applications in Drug Development and Materials Science
The unique biphenyl structure of 4-(4-n-pentylphenyl)phenol makes it a compound of interest in both drug discovery and materials science.
Potential in Drug Discovery
Phenolic compounds are integral to many biologically active molecules and pharmaceuticals.[6] However, their use can be limited by poor bioavailability and rapid metabolism.[6] The biphenyl scaffold in 4-(4-n-pentylphenyl)phenol offers a versatile platform for the design of novel therapeutic agents.
-
As a Bioisostere: The phenolic hydroxyl group can participate in hydrogen bonding with biological targets.[7] The biphenyl core can be modified to mimic other structures and optimize pharmacokinetic properties.
-
Scaffold for Novel Therapeutics: Derivatives of similar biphenyl phenols have shown promise as androgen receptor antagonists for the treatment of prostate cancer.[8] This suggests that 4-(4-n-pentylphenyl)phenol could serve as a starting point for the development of new anticancer agents. Phenolic compounds, in general, have been explored for their cytotoxic properties against cancer cells.[9]
Applications in Materials Science: Liquid Crystals
Biphenyl derivatives are foundational components of many liquid crystal materials.[10] The elongated, rigid structure of the biphenyl core, combined with the flexible pentyl chain, is characteristic of molecules that exhibit liquid crystalline phases.
-
Liquid Crystal Precursors: 4-(4-n-Pentylphenyl)phenol can serve as a precursor for the synthesis of more complex liquid crystal molecules. For example, the well-known liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) shares a similar biphenyl-pentyl structure and is widely used in liquid crystal displays (LCDs).[2][11][12] The hydroxyl group of 4-(4-n-pentylphenyl)phenol provides a reactive site for further chemical modification to tune the liquid crystalline properties.
Logical Relationship for Liquid Crystal Application:
Caption: Molecular features contributing to liquid crystal potential.
Safety and Toxicological Profile
-
Phenolic Hazards: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[13][14] They can be harmful if swallowed or inhaled, causing irritation to the respiratory tract.[15]
-
Biphenyl Hazards: Biphenyl itself can cause skin and eye irritation, as well as respiratory irritation.[16]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the dust or vapors.
It is imperative to treat 4-(4-n-pentylphenyl)phenol with the same level of caution as other phenolic and biphenyl compounds until specific toxicological data becomes available.
Spectroscopic Characterization
Spectroscopic data is essential for the identification and quality control of 4-(4-n-pentylphenyl)phenol. While a comprehensive public database of its spectra is not available, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings, as well as signals for the aliphatic protons of the n-pentyl chain and a characteristic signal for the phenolic hydroxyl proton.[6]
-
¹³C NMR: The carbon-13 NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule, including the aromatic carbons and the carbons of the pentyl group.[17]
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, as well as characteristic C-H and C=C stretching frequencies for the aromatic rings and the alkyl chain.[6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.34 g/mol ).
Conclusion
4-(4-n-Pentylphenyl)phenol is a versatile chemical building block with significant potential in both materials science, particularly as a precursor for liquid crystals, and in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. As with all chemical compounds, appropriate safety precautions must be taken during its handling and use. Further research into its specific biological activities and material properties is warranted to fully exploit its potential.
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